2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one
Description
2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one is a complex organic compound that features a benzimidazole ring, a pyridine ring, and a piperazine ring. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c24-18(13-23-14-20-15-5-1-2-6-16(15)23)22-11-9-21(10-12-22)17-7-3-4-8-19-17/h1-8,14H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVURGPCMGLBNLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one typically involves multi-step organic reactions. One possible route could involve:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.
Attachment of the ethanone group: This step might involve the reaction of the benzimidazole derivative with an appropriate acylating agent.
Formation of the piperazine ring: The piperazine ring can be introduced through nucleophilic substitution reactions.
Attachment of the pyridine ring: The final step could involve coupling the piperazine derivative with a pyridine derivative under suitable conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce benzimidazole derivatives with reduced functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic applications. Its structural components suggest possible interactions with various biological pathways, including:
- Antimicrobial Activity : Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have demonstrated that benzodiazole derivatives can effectively inhibit bacterial growth, showcasing the potential of this compound in developing new antimicrobial agents .
- Antidepressant and Anxiolytic Effects : The piperazine component is often associated with anxiolytic and antidepressant activities. Compounds containing piperazine rings have been explored in clinical settings for their efficacy in treating anxiety disorders and depression.
- Anticancer Properties : Preliminary studies suggest that benzodiazole derivatives may possess anticancer properties. The mechanism often involves the inhibition of specific enzymes or receptors that play critical roles in cancer cell proliferation and survival.
Biological Assays and Molecular Docking Studies
Molecular docking studies are essential for understanding how this compound interacts with various biological targets at the molecular level. These studies typically involve:
- Docking Simulations : These simulations help predict the binding affinity of the compound to target proteins, providing insights into its potential as a therapeutic agent.
- Biological Assays : In vitro assays are conducted to evaluate the biological activity of synthesized compounds against various pathogens or cancer cell lines. For example, compounds similar to 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one have shown promising results against strains such as Staphylococcus aureus and Escherichia coli .
Synthesis and Preparation Methods
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one typically involves multi-step organic reactions:
- Formation of the Benzimidazole Ring : This can be achieved through the condensation of o-phenylenediamine with appropriate carboxylic acids.
- Attachment of the Ethanone Group : The benzimidazole derivative is reacted with an acylating agent to introduce the ethanone moiety.
- Piperazine Formation : The piperazine ring is introduced via nucleophilic substitution reactions.
- Pyridine Coupling : Finally, coupling reactions between the piperazine derivative and pyridine derivatives are performed under suitable conditions.
Case Studies and Research Findings
Several studies have explored the applications of compounds similar to 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one:
Case Study 1: Antimicrobial Evaluation
A study conducted by Prabhakar et al. synthesized various benzodiazole derivatives and evaluated their antimicrobial activity against common pathogens using disc diffusion methods. The results indicated that certain derivatives exhibited significant antibacterial effects, suggesting potential applications in treating infectious diseases .
Case Study 2: Anticancer Activity
Research published in a peer-reviewed journal highlighted the anticancer potential of benzodiazole derivatives through enzyme inhibition studies. The findings suggested that these compounds could serve as lead molecules for developing new anticancer therapies targeting specific cancer pathways.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one depends on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzo[d]imidazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone
- 2-(1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone
- 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(pyridin-3-yl)piperazin-1-yl)ethanone
Uniqueness
The uniqueness of 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one lies in its specific combination of functional groups and rings, which might confer unique biological activities or chemical reactivity compared to similar compounds.
Biological Activity
The compound 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one is a synthetic organic molecule that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 313.37 g/mol. Its structure features a benzodiazole ring, a piperazine moiety, and a pyridine group, which contribute to its biological properties.
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The presence of the benzodiazole and piperazine groups may enhance its binding affinity to microbial targets.
- Antitumor Effects : Preliminary research suggests that the compound may induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway. This effect is crucial for developing novel anticancer therapies.
Pharmacological Effects
The pharmacological profile includes:
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibits bacterial growth | |
| Antitumor | Induces apoptosis | |
| Neuroprotective | Potential reduction in neurodegeneration |
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of structurally related compounds against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory activity at concentrations as low as 10 µg/mL, suggesting potential for development into an antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies indicated that it activates caspase pathways leading to programmed cell death.
Toxicity and Safety Profile
Toxicological assessments are essential for determining the safety of new compounds. Preliminary data suggest low toxicity levels in animal models, but further studies are necessary to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
